molecular formula C22H14N2O B14535120 2H-Quinolizine-4-carbonitrile, 2-oxo-1,3-diphenyl- CAS No. 62599-58-0

2H-Quinolizine-4-carbonitrile, 2-oxo-1,3-diphenyl-

Cat. No.: B14535120
CAS No.: 62599-58-0
M. Wt: 322.4 g/mol
InChI Key: SRSQPSLYYCBVPV-UHFFFAOYSA-N
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Description

2H-Quinolizine-4-carbonitrile, 2-oxo-1,3-diphenyl- is a heterocyclic compound that belongs to the quinolizine family. This compound is characterized by its unique structure, which includes a quinolizine core with a carbonitrile group at the 4-position and two phenyl groups at the 1 and 3 positions. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Quinolizine-4-carbonitrile, 2-oxo-1,3-diphenyl- typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-hydroxy-2(1H)-quinolinones with 2-cinnamoylpyridine-1-oxide in the presence of a chiral catalyst such as pyridine 2,6-bis-(5′,5′-diphenyloxazoline) (PYBOX-DIPH)/Zn(OTf)2 complex, along with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane, can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-Quinolizine-4-carbonitrile, 2-oxo-1,3-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolizine derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine-2,4-dione derivatives, while reduction can produce amine-substituted quinolizines.

Scientific Research Applications

2H-Quinolizine-4-carbonitrile, 2-oxo-1,3-diphenyl- has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its chemical reactivity is useful in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-Quinolizine-4-carbonitrile, 2-oxo-1,3-diphenyl- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2,4-dione: Shares a similar quinolizine core but with different functional groups.

    2-Hydroxyquinoline: Another quinolizine derivative with a hydroxyl group at the 2-position.

    4-Hydroxy-2-quinolinone: Contains a hydroxyl group at the 4-position and a quinolinone core.

Uniqueness

2H-Quinolizine-4-carbonitrile, 2-oxo-1,3-diphenyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

62599-58-0

Molecular Formula

C22H14N2O

Molecular Weight

322.4 g/mol

IUPAC Name

2-oxo-1,3-diphenylquinolizine-4-carbonitrile

InChI

InChI=1S/C22H14N2O/c23-15-19-21(17-11-5-2-6-12-17)22(25)20(16-9-3-1-4-10-16)18-13-7-8-14-24(18)19/h1-14H

InChI Key

SRSQPSLYYCBVPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CN3C(=C(C2=O)C4=CC=CC=C4)C#N

Origin of Product

United States

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